Benzenamine, 4-(1-naphthalenyl)-

CAS No.: 125404-00-4

Cat. No.: VC3722605

Molecular Formula: C16H13N

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 125404-00-4 |

|---|---|

| Molecular Formula | C16H13N |

| Molecular Weight | 219.28 g/mol |

| IUPAC Name | 4-naphthalen-1-ylaniline |

| Standard InChI | InChI=1S/C16H13N/c17-14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,17H2 |

| Standard InChI Key | OGHOZWNRKYYYHY-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)N |

Introduction

Chemical Identity and Structure

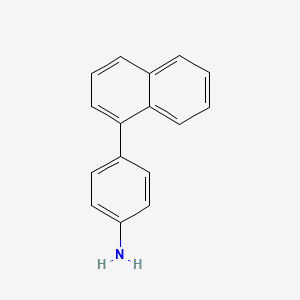

Benzenamine, 4-(1-naphthalenyl)-, also known as 4-(1-naphthyl)aniline or 1-(4-aminophenyl)naphthalene, belongs to the class of aromatic amines. Its chemical structure features a benzene ring substituted with an amino group at the para position, with a naphthalene ring attached to the benzene ring. This arrangement creates a unique molecular architecture that influences its chemical behavior and potential applications.

The compound is identified by the CAS registry number 125404-00-4 and has a molecular formula of C16H13N . The molecular structure consists of the naphthalene ring system connected to a para-substituted aniline group, creating a compound with both electron-donating and electron-withdrawing regions that contribute to its chemical versatility.

Physical and Chemical Properties

Benzenamine, 4-(1-naphthalenyl)- possesses specific physical and chemical properties that influence its behavior in various chemical environments and applications. Understanding these properties is essential for predicting its reactivity and developing effective methodologies for its utilization.

Physical Properties

The physical properties of Benzenamine, 4-(1-naphthalenyl)- have been primarily determined through predictive models due to its specialized nature:

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 219.28 g/mol | Computed |

| Density | 1.147±0.06 g/cm³ | Predicted |

| Boiling Point | 381.3±11.0 °C | Predicted |

| pKa | 4.49±0.10 | Predicted |

| Appearance | Not specified in sources | - |

| Storage Conditions | Room temperature, protected from light, dry, sealed | Recommended |

These physical properties indicate a compound with relatively high thermal stability, as evidenced by its elevated boiling point . The pKa value suggests moderately acidic properties for the amino group, which influences its behavior in acid-base reactions and potential applications in synthesis.

Electronic Structure and Properties

The electronic structure of Benzenamine, 4-(1-naphthalenyl)- features a conjugated system extending across both the naphthalene and benzene rings. The amino group at the para position of the benzene ring functions as an electron-donating group, increasing electron density in the aromatic system. This electronic arrangement contributes to the compound's reactivity, particularly in electrophilic aromatic substitution reactions where the amino group serves as an activating and ortho/para-directing substituent.

Synthesis and Preparation Methods

Multiple synthetic approaches exist for preparing Benzenamine, 4-(1-naphthalenyl)-, with palladium-catalyzed cross-coupling reactions featuring prominently in modern synthetic methodologies.

Suzuki-Miyaura Cross-Coupling

A well-documented synthesis utilizes the Suzuki-Miyaura cross-coupling reaction between 4-bromoaniline and 1-naphthaleneboronic acid:

| Reactant/Reagent | Quantity | Role |

|---|---|---|

| 4-Bromoaniline | 25 g (0.15 mol) | Aryl halide substrate |

| 1-Naphthaleneboronic acid | 25 g (0.15 mol) | Organoboron coupling partner |

| Palladium(II) acetate | 0.48 g (2.1 mmol) | Catalyst |

| Tris(2-methylphenyl)phosphine | 2.4 g (7.9 mmol) | Ligand |

| Potassium carbonate | 220 mL (2.0 mol/L) | Base |

| Toluene | 450 mL | Solvent |

| Ethanol | 150 mL | Co-solvent |

The reaction proceeds under nitrogen atmosphere at 80°C for three hours. Following workup involving extraction, washing, drying, and purification through filtration over Celite, alumina, and Florisil, the product is obtained as an orange liquid with a yield of approximately 99% .

Alternative Synthetic Routes

An alternative approach involves the reaction of 1-bromo-4-nitrobenzene with 1-naphthylamine under specific conditions, followed by reduction of the nitro group to an amino group. This reduction typically employs hydrogen gas with a palladium catalyst. The reaction conditions include:

-

Palladium catalyst and base (potassium carbonate) for the coupling reaction

-

Subsequent reduction using hydrogen gas and palladium catalyst for nitro group conversion

These synthetic methods illustrate the versatility of modern organic chemistry techniques in creating complex aromatic amine structures with high yield and purity.

Chemical Reactivity

Benzenamine, 4-(1-naphthalenyl)- demonstrates chemical behavior characteristic of aromatic amines, with the amino group and extended aromatic system contributing to its reactivity profile.

Reaction Types

The compound engages in several reaction types typical of aromatic amines:

Oxidation Reactions

Oxidation reactions can convert Benzenamine, 4-(1-naphthalenyl)- to corresponding quinone derivatives or other oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide. The oxidation reactions often target the electron-rich amino group, potentially leading to the formation of nitroso, nitro, or azo compounds depending on the oxidation conditions.

Reduction Reactions

Although Benzenamine, 4-(1-naphthalenyl)- already contains an amino group, reduction reactions may be relevant when the compound contains additional functional groups introduced through derivatization. Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride can be employed for such transformations.

Substitution Reactions

The amino group of Benzenamine, 4-(1-naphthalenyl)- actively participates in electrophilic aromatic substitution reactions. This reactivity enables the formation of various substituted derivatives through reactions with electrophilic reagents such as halogens or sulfonyl chlorides. The amino group's electron-donating nature activates the aromatic ring for such substitutions, particularly at the ortho and para positions.

Distinctive Reactivity Features

The presence of both an amino group and a naphthalene moiety in Benzenamine, 4-(1-naphthalenyl)- creates unique reactivity patterns. The amino group can form hydrogen bonds or engage in nucleophilic reactions with various biomolecules, while the naphthalene ring provides hydrophobic interactions that enhance binding affinity to certain targets. These interaction capabilities make the compound potentially valuable in biological applications and pharmaceutical development.

| Potential Activity | Research Stage | Related Compounds |

|---|---|---|

| Antioxidant | Preliminary studies | Similar aromatic amines |

| Interaction with biomolecules | Basic research | Other naphthyl derivatives |

| Pharmaceutical intermediate | Development | Arylalkylamines |

The biological interest in this compound stems partly from research on related 1-naphthyl and 4-indolyl arylalkylamines, which have shown binding affinities to monoamine transporters , suggesting potential neuropharmacological applications for structurally similar compounds.

Industrial Applications

In industrial contexts, Benzenamine, 4-(1-naphthalenyl)- finds utility in several areas:

-

Production of specialty dyes and pigments

-

Component in photosensitive materials

-

Ingredient in specialized coatings and materials

-

Potential application in organic electronics due to its extended π-electron system

Structural Comparison with Related Compounds

Comparing Benzenamine, 4-(1-naphthalenyl)- with structurally related compounds provides insight into structure-property relationships and potential applications.

Comparison with N,N-Dimethyl-4-(naphthalen-1-yl)aniline

N,N-Dimethyl-4-(naphthalen-1-yl)aniline (CAS: 134161-86-7) represents a close structural analog, differing only in the N,N-dimethyl substitution on the amino group:

| Property | Benzenamine, 4-(1-naphthalenyl)- | N,N-Dimethyl-4-(naphthalen-1-yl)aniline |

|---|---|---|

| Molecular Formula | C16H13N | C18H17N |

| Molecular Weight | 219.28 g/mol | 247.3 g/mol |

| CAS Number | 125404-00-4 | 134161-86-7 |

| Structural Difference | Primary amino group | Tertiary (dimethylated) amino group |

| Electronic Properties | Stronger electron donor | Modified electron donation due to alkylation |

The N,N-dimethyl substitution in the related compound affects its electronic properties, potentially altering its reactivity in nucleophilic reactions and hydrogen bonding capabilities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume